

Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(3-(Benzyloxy)phenyl)propanoic acid

Cat. No.: B1291376

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-(benzyloxy)phenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure combines a carboxylic acid moiety with a benzylated phenol, offering multiple points for further chemical modification. This document provides a detailed protocol for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid**, starting from 3-(3-hydroxyphenyl)propanoic acid via a Williamson ether synthesis. The protocol is designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Reaction Scheme

The synthesis involves the protection of the phenolic hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid as a benzyl ether. This is achieved through a Williamson ether synthesis, where the phenoxide ion, generated by a base, acts as a nucleophile and attacks the electrophilic benzyl halide.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **3-(3-benzyloxy)phenyl)propanoic acid**.

Parameter	Value
Reactants	
3-(3-hydroxyphenyl)propanoic acid	1.0 eq
Benzyl Bromide	1.1 - 1.2 eq
Potassium Carbonate (K ₂ CO ₃)	2.0 - 2.5 eq
Solvent	Acetone or Dimethylformamide (DMF)
Reaction Temperature	Reflux (Acetone: ~56°C; DMF: can be higher)
Reaction Time	12 - 24 hours
Typical Yield	85 - 95%
Product Information	
Molecular Formula	C ₁₆ H ₁₆ O ₃
Molecular Weight	256.29 g/mol
Appearance	White to off-white solid.[1]
Melting Point	79.5-88.5 °C.[1]
Characterization Data	
¹ H NMR (CDCl ₃)	δ (ppm): 2.65 (t, 2H), 2.95 (t, 2H), 5.05 (s, 2H), 6.80-6.90 (m, 3H), 7.20-7.45 (m, 6H), 11.5 (br s, 1H)
¹³ C NMR (CDCl ₃)	δ (ppm): 30.5, 35.8, 70.0, 114.5, 116.9, 121.3, 127.5, 128.0, 128.6, 136.9, 142.5, 158.9, 179.0
IR (KBr, cm ⁻¹)	3300-2500 (O-H stretch of COOH), 1705 (C=O stretch), 1250 (C-O stretch), 740, 695 (aromatic C-H bend)
Mass Spec (ESI-MS)	m/z: 255.1 [M-H] ⁻

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid**.

Materials:

- 3-(3-hydroxyphenyl)propanoic acid
- Benzyl bromide
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Diethyl ether
- Hydrochloric acid (1 M)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-hydroxyphenyl)propanoic acid (e.g., 5.0 g, 1.0 eq).

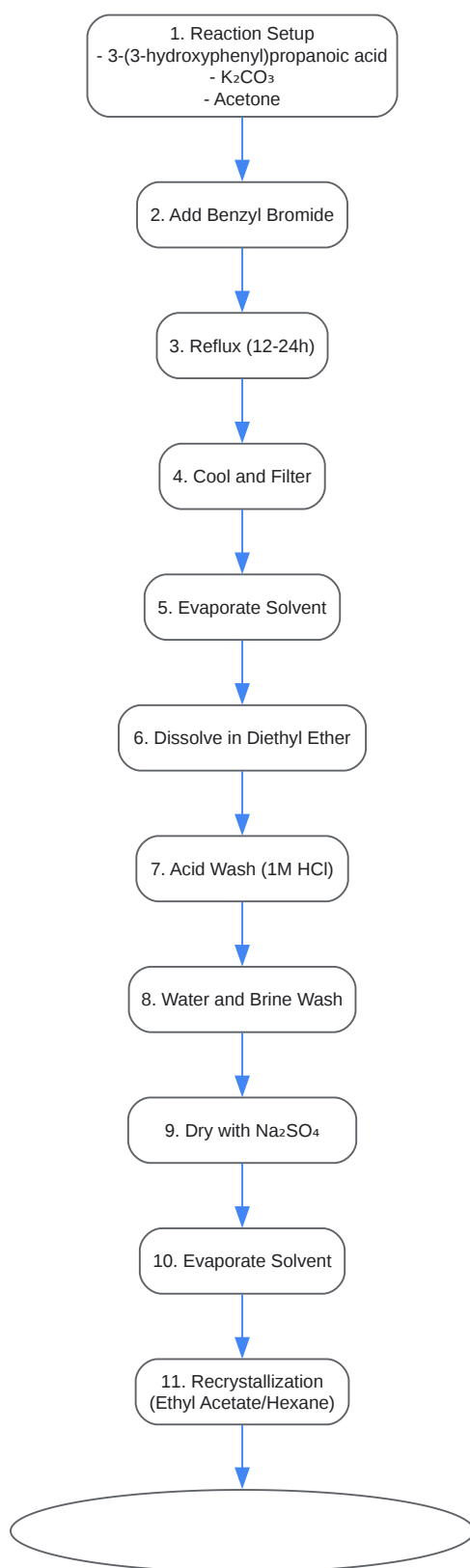
- Add anhydrous potassium carbonate (e.g., 10.4 g, 2.5 eq).
- Add 100 mL of anhydrous acetone to the flask.
- Addition of Benzyl Bromide:
 - Stir the suspension at room temperature for 15 minutes.
 - Slowly add benzyl bromide (e.g., 4.5 mL, 1.2 eq) to the reaction mixture using a dropping funnel or syringe.
- Reaction:
 - Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.
 - Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- Extraction:
 - Dissolve the resulting residue in 100 mL of diethyl ether.
 - Transfer the solution to a separatory funnel and wash with 50 mL of 1 M hydrochloric acid to remove any remaining base.
 - Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.

- Purification:
 - Filter off the sodium sulfate and wash with a small amount of diethyl ether.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
 - Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield pure **3-(3-(benzyloxy)phenyl)propanoic acid** as a white solid.
- Characterization:
 - Determine the melting point of the purified product.
 - Obtain ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of the final compound.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid**.

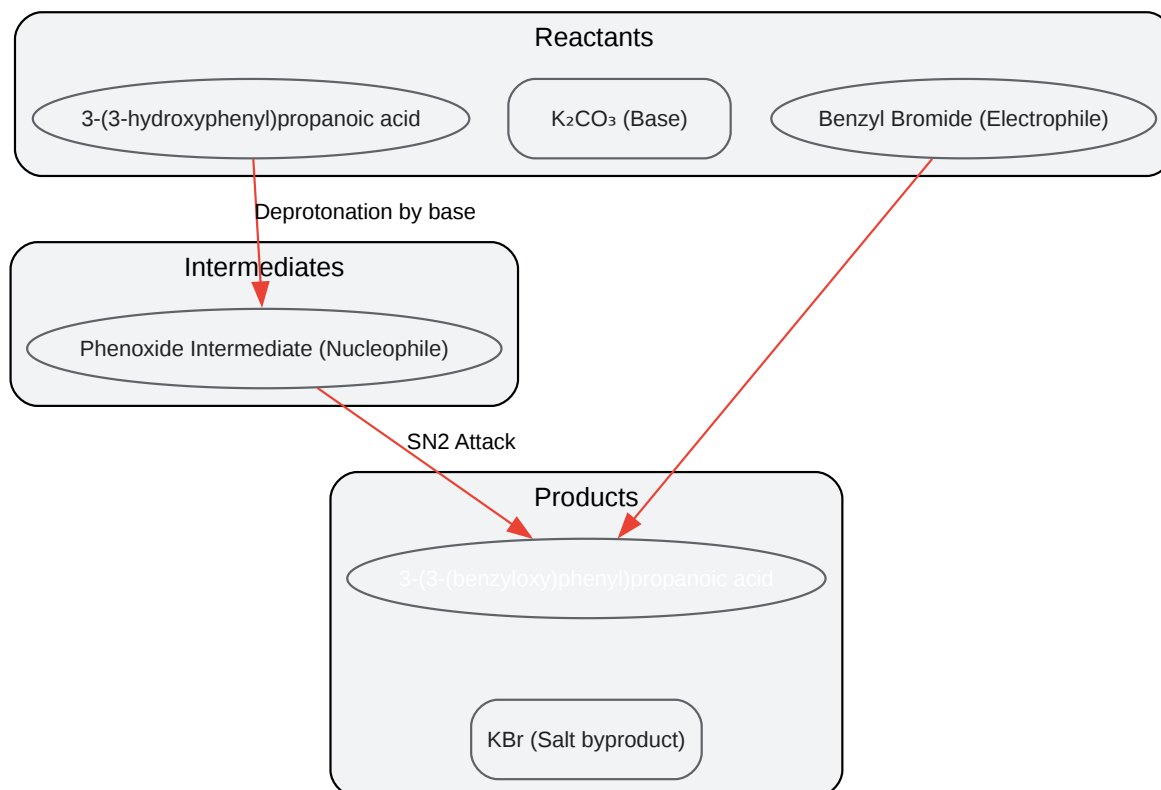


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Caption: Workflow for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid**.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the Williamson ether synthesis mechanism for the formation of **3-(3-(benzyloxy)phenyl)propanoic acid**.



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References

- 1. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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